molecular formula C19H18IN3O B286831 1-(2-ethylphenyl)-N-(4-iodophenyl)-5-methyl-1H-pyrazole-4-carboxamide

1-(2-ethylphenyl)-N-(4-iodophenyl)-5-methyl-1H-pyrazole-4-carboxamide

Cat. No. B286831
M. Wt: 431.3 g/mol
InChI Key: YDSVAKWOHDHTJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-ethylphenyl)-N-(4-iodophenyl)-5-methyl-1H-pyrazole-4-carboxamide is a chemical compound that has been extensively studied for its potential use in scientific research. Also known as EIPIC, this compound has shown promise in various fields, including pharmacology and neuroscience. In

Mechanism of Action

The mechanism of action of EIPIC is not fully understood, but it is believed to act as a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is responsible for the production of prostaglandins, which play a role in inflammation and pain. By inhibiting COX-2, EIPIC may reduce inflammation and pain. EIPIC has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects
EIPIC has been shown to have various biochemical and physiological effects. In vitro studies have shown that EIPIC inhibits the activity of COX-2 and reduces the production of prostaglandins. EIPIC has also been shown to induce apoptosis in cancer cells, leading to their death. In vivo studies have shown that EIPIC has analgesic and anti-inflammatory effects, making it a promising candidate for pain management.

Advantages and Limitations for Lab Experiments

EIPIC has several advantages for lab experiments. It is a potent inhibitor of COX-2 and has been shown to have activity against various cancer cell lines. Additionally, EIPIC has analgesic and anti-inflammatory effects, making it a useful tool for pain management research. However, EIPIC also has some limitations. It is not water-soluble, which can make it difficult to work with in some experiments. Additionally, EIPIC has not been extensively studied in vivo, so its safety and efficacy in humans are not yet known.

Future Directions

There are several future directions for research on EIPIC. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. EIPIC has been shown to have neuroprotective effects, and further research could explore its potential as a therapeutic agent for these diseases. Additionally, EIPIC could be studied further for its potential use in pain management and cancer treatment. Finally, more research is needed to fully understand the mechanism of action of EIPIC and its potential side effects.

Synthesis Methods

The synthesis of EIPIC involves the reaction of 2-ethylbenzoyl chloride with 4-iodoaniline to form 1-(2-ethylphenyl)-4-iodoaniline. This intermediate is then reacted with 5-methyl-1H-pyrazole-4-carboxylic acid to form the final product, 1-(2-ethylphenyl)-N-(4-iodophenyl)-5-methyl-1H-pyrazole-4-carboxamide. This synthesis method has been optimized to achieve high yields and purity of EIPIC.

Scientific Research Applications

EIPIC has been widely studied for its potential use in pharmacology and neuroscience research. It has been shown to have activity against various cancer cell lines, including breast, lung, and prostate cancer. Additionally, EIPIC has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. EIPIC has also been shown to have analgesic and anti-inflammatory effects, making it a promising candidate for pain management.

properties

Molecular Formula

C19H18IN3O

Molecular Weight

431.3 g/mol

IUPAC Name

1-(2-ethylphenyl)-N-(4-iodophenyl)-5-methylpyrazole-4-carboxamide

InChI

InChI=1S/C19H18IN3O/c1-3-14-6-4-5-7-18(14)23-13(2)17(12-21-23)19(24)22-16-10-8-15(20)9-11-16/h4-12H,3H2,1-2H3,(H,22,24)

InChI Key

YDSVAKWOHDHTJY-UHFFFAOYSA-N

SMILES

CCC1=CC=CC=C1N2C(=C(C=N2)C(=O)NC3=CC=C(C=C3)I)C

Canonical SMILES

CCC1=CC=CC=C1N2C(=C(C=N2)C(=O)NC3=CC=C(C=C3)I)C

Origin of Product

United States

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